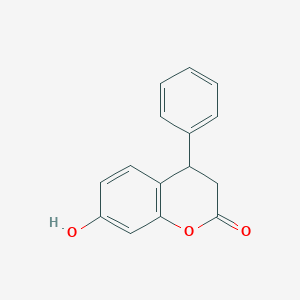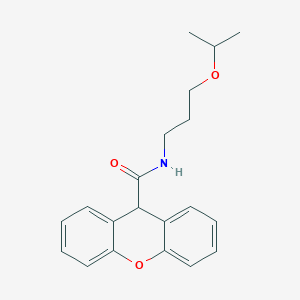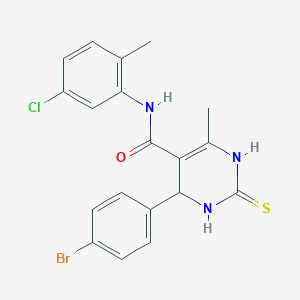![molecular formula C16H21N3O3 B5130150 N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, also known as CHMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CHMA is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively to explore its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune system. Apoptosis is a programmed cell death mechanism that is often disrupted in cancer cells, leading to uncontrolled cell proliferation. This compound has been shown to induce apoptosis in cancer cells, leading to their death. Angiogenesis is the process by which new blood vessels are formed, and it is often upregulated in cancer cells to provide them with nutrients and oxygen. This compound has been shown to inhibit angiogenesis, thereby preventing the growth and spread of cancer cells. Finally, this compound has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells, which are involved in the destruction of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. Furthermore, this compound has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to explore the potential side effects of this compound and its long-term safety.
Direcciones Futuras
Several future directions can be explored in the field of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide research. One potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Finally, the development of this compound analogs with improved potency and selectivity can further enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively to explore its potential therapeutic effects. This compound exhibits significant anticancer activity against various cancer cell lines and possesses anti-inflammatory, antioxidant, and neuroprotective properties. Further studies are needed to explore the potential applications of this compound in the treatment of various diseases and to develop novel formulations and analogs.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can be achieved through various methods, including the reaction of 2-methylbenzoyl hydrazine with cyclohexanone in the presence of acetic acid, followed by the oxidation of the resulting product using potassium permanganate. Another method involves the reaction of 2-methylbenzoyl hydrazine with cyclohexanone in the presence of sodium acetate and acetic anhydride, followed by the addition of oxalic acid dihydrate and subsequent heating.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in the field of medicine. Several studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Furthermore, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-7-5-6-10-13(11)14(20)18-19-16(22)15(21)17-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,21)(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYXYBDADFFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)



![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)

![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)
